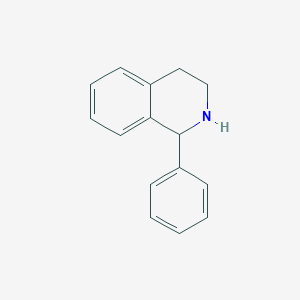

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRSEDVLBBFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22990-19-8 | |

| Record name | 1,2,3,4-Tetrahydro-1-phenylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22990-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, acting as potent modulators of various physiological pathways. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and key biological activities. Detailed experimental protocols for the determination of fundamental properties and diagrams of associated signaling pathways are presented to facilitate further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data for the racemic mixture and its enantiomers are summarized below. It is important to note that some of the reported values, particularly for pKa and logP, are predicted and await experimental confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₅N | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol | 209.29 g/mol | 209.29 g/mol |

| Appearance | Off-white solid | White to off-white crystalline powder | White to almost white powder to crystal |

| Melting Point (°C) | 96 - 102 | 80 - 91 | 80 - 84 |

| Boiling Point (°C) | 338.4 ± 11.0 (Predicted) | 338 (Lit.) | - |

| Density (g/cm³) | 1.1 ± 0.1 (Predicted) | 1.06 | - |

| pKa | 8.91 ± 0.40 (Predicted) | - | - |

| logP | 2.70 (Predicted) | - | - |

| Solubility | Slightly soluble in chloroform (B151607) and methanol; Insoluble in water.[1] | Soluble in organic solvents such as ethanol (B145695) and chloroform but insoluble in water.[1] | - |

Synthesis

The synthesis of this compound is most commonly achieved through well-established cyclization reactions, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This method involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, β-phenethylamine is reacted with benzaldehyde.

Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. The synthesis of this compound via this route typically starts with the acylation of β-phenethylamine with benzoyl chloride to form N-phenethylbenzamide, which is then cyclized using a dehydrating agent like phosphorus pentoxide or polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords the final product.

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to interact with several key biological targets, leading to a range of pharmacological effects.

Tubulin Polymerization Inhibition

Certain derivatives of this compound have been identified as inhibitors of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making them promising candidates for anticancer drug development.

Caption: Signaling pathway of tubulin polymerization inhibition.

Dopamine (B1211576) D1 Receptor Antagonism

This compound derivatives have been investigated as antagonists of the dopamine D1 receptor.[3] The D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase (AC) via a Gs/olf protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). By blocking this receptor, P-THIQ derivatives can modulate dopaminergic neurotransmission, suggesting potential applications in neurological and psychiatric disorders.

Caption: Dopamine D1 receptor antagonist signaling pathway.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

Derivatives of this compound have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is responsible for the conversion of the less potent estrogen, estrone, into the highly potent estradiol. By inhibiting 17β-HSD1, these compounds can reduce the levels of estradiol, which plays a crucial role in the development and progression of estrogen-dependent diseases such as breast cancer.

Caption: 17β-HSD1 inhibition mechanism.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the sample solution on the stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution. Start stirring gently.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed. Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure complete partitioning of the solute between the two phases. Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water. The logP is the base-10 logarithm of P.

Conclusion

This compound represents a versatile and privileged scaffold in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, synthesis, and key biological activities, supported by experimental protocols and pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this promising molecular framework. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding and application of this important compound.

References

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chemical structure and stereoisomerism

An In-depth Technical Guide on 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Chemical Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and pharmacological significance of this compound. This compound is a vital chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1]

Chemical Structure and Nomenclature

This compound possesses a core structure featuring a tetrahydroisoquinoline nucleus with a phenyl group substituted at the C1 position.[2] The tetrahydroisoquinoline moiety consists of a benzene (B151609) ring fused to a piperidine (B6355638) ring.[2] The molecular formula of this compound is C₁₅H₁₅N, and its molecular weight is 209.29 g/mol .[3]

Systematic IUPAC Name: this compound

The presence of the phenyl group at the first position of the saturated heterocyclic ring system is a key structural feature that gives rise to its unique chemical and biological properties.

Stereoisomerism

The carbon atom at position 1 (C1) of the tetrahydroisoquinoline ring is a chiral center because it is bonded to four different groups: a hydrogen atom, a phenyl group, the nitrogen atom of the ring, and the C8a carbon of the fused ring system. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers.[2]

These enantiomers are designated as:

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline [3]

The spatial arrangement of the substituents around the chiral center determines the absolute configuration, denoted by the (S) and (R) descriptors. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer is dextrorotatory, while the (R)-enantiomer is levorotatory.[2]

Caption: Stereoisomers of this compound.

Physicochemical and Pharmacological Data

The distinct stereochemistry of the enantiomers leads to different biological activities, a critical consideration in drug development.[1]

Table 1: Physicochemical Properties

| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 22990-19-8 | 118864-75-8[1] | 180272-45-1[3] |

| Appearance | Solid | White to off-white crystalline powder[1] | Not specified |

| Melting Point | Not specified | 87 - 91 °C[1] | Not specified |

| Boiling Point | Not specified | 338 °C (lit.)[1] | Not specified |

| Optical Rotation | 0° | [α]20/D = +10° to +14° (c = 0.46 in CHCl3)[1][2] | Not specified |

Table 2: Pharmacological Significance and Activity

| Enantiomer/Analog | Biological Target/Application | Key Findings |

| (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Intermediate for Solifenacin | Serves as a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[4][5][6][7] |

| (S)-N-methyl-1-phenyltetrahydroisoquinoline | Dopamine (B1211576) D1 Receptor | The (S)-enantiomer was found to be the more active enantiomer as a dopamine receptor ligand.[8] |

| This compound Derivatives | Dopamine Receptors (D1, D2, D3) | Analogs show affinity for dopamine receptors, acting as antagonists.[8][9][10][11] Some derivatives exhibit high affinity and selectivity for the D3 receptor.[11] |

| 1-Phenyl-3,4-dihydroisoquinoline (B1582135) Derivatives | Tubulin Polymerization Inhibitors | Certain derivatives have been identified as potential tubulin polymerization inhibitors with cytotoxic activity, suggesting potential as antitumor agents.[12] |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture is through the Bischler-Napieralski reaction, followed by reduction.[13][14]

Step 1: Acylation of β-phenylethylamine

-

In a suitable reaction vessel, dissolve β-phenylethylamine in a non-polar solvent.

-

In the presence of a catalyst, add benzoyl chloride dropwise at a controlled temperature (0-80°C).

-

Allow the reaction to proceed for up to 5 hours to yield N-phenylethyl-benzamide.[13]

Step 2: Cyclization to 1-Phenyl-3,4-dihydroisoquinoline

-

React the N-phenethyl-benzamide with a dehydrating agent such as polyphosphoric acid or a mixture of phosphorus pentoxide and phosphorus oxychloride.[13][14]

-

Heat the mixture to induce intramolecular electrophilic aromatic substitution, leading to the formation of 1-phenyl-3,4-dihydroisoquinoline.[13][14]

Step 3: Reduction to this compound

-

Dissolve the 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent.

-

Reduce the imine double bond using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to obtain the final racemic product.[13][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (EVT-321410) | 118864-75-8 [evitachem.com]

- 3. (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 1382088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)this compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Pot Racemization Process of this compound: A Key Intermediate for the Antimuscarinic Agent Solifenacin | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101851200A - The synthetic method of this compound - Google Patents [patents.google.com]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral scaffold of significant interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of its biological importance, focusing on its role as a key synthetic intermediate, its interactions with various biological targets, and its potential therapeutic applications. The document details its involvement in the development of muscarinic receptor antagonists, anticancer agents targeting tubulin polymerization, and its modulation of dopaminergic and glutamatergic neurotransmission. Experimental protocols for the synthesis and biological evaluation of this compound and its derivatives are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline core structure is a privileged motif found in numerous biologically active compounds. The specific stereoisomer, (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, has garnered considerable attention due to its crucial role as a building block for important pharmaceuticals and its own intrinsic biological activities. Its rigid, chiral structure allows for specific interactions with biological macromolecules, making it a valuable starting point for the design of novel therapeutic agents. This guide will explore its significance in several key areas of drug discovery and development.

Synthetic Approaches

The synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a critical process, with stereoselectivity being a key challenge. The most common synthetic routes involve the cyclization of a phenethylamine (B48288) derivative followed by the creation of the chiral center.

Bischler-Napieralski Reaction followed by Asymmetric Reduction

A widely employed method involves the Bischler-Napieralski reaction to form a 1-phenyl-3,4-dihydroisoquinoline (B1582135) intermediate, which is then enantioselectively reduced to the desired (S)-enantiomer.

Experimental Protocol: Bischler-Napieralski Reaction

This reaction facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a condensing agent.

-

Materials: β-phenylethylamide, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and a suitable solvent (e.g., toluene (B28343) or acetonitrile).

-

Procedure:

-

Dissolve the β-phenylethylamide in the chosen solvent.

-

Slowly add the condensing agent (e.g., POCl₃) to the solution at a controlled temperature, typically with cooling.

-

After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3,4-dihydroisoquinoline.

-

Purify the crude product by column chromatography or recrystallization.

-

Experimental Protocol: Asymmetric Reduction of 1-Phenyl-3,4-dihydroisoquinoline

The prochiral imine of the dihydroisoquinoline intermediate is reduced to the chiral amine using a chiral catalyst or reducing agent.

-

Materials: 1-phenyl-3,4-dihydroisoquinoline, a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand like BINAP), a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid/triethylamine), and a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

In a reaction vessel, dissolve the 1-phenyl-3,4-dihydroisoquinoline and the chiral catalyst in the solvent under an inert atmosphere (e.g., argon or nitrogen).

-

If using hydrogen gas, pressurize the vessel with H₂ to the desired pressure. If using transfer hydrogenation, add the hydrogen donor.

-

Stir the reaction mixture at a specific temperature until the reduction is complete.

-

Remove the catalyst by filtration.

-

Evaporate the solvent and purify the resulting (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline by chromatography or crystallization to achieve high enantiomeric excess.

-

Synthesis Workflow

Biological Significance and Therapeutic Applications

Key Intermediate in Pharmaceutical Synthesis

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal intermediate in the synthesis of Solifenacin, a competitive muscarinic M₃ receptor antagonist used for the treatment of overactive bladder.

Experimental Protocol: Synthesis of Solifenacin from (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

-

Materials: (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, (R)-quinuclidin-3-yl chloroformate hydrochloride or a similar activating agent, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and a suitable solvent (e.g., dichloromethane).[1]

-

Procedure:

-

Dissolve (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the solvent and cool the mixture in an ice bath.[1]

-

Slowly add a solution of (R)-quinuclidin-3-yl chloroformate hydrochloride to the cooled mixture.[1]

-

Allow the reaction to stir at a low temperature and then warm to room temperature until the reaction is complete.[1]

-

Wash the reaction mixture with water and an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.[1]

-

Dry the organic layer, filter, and concentrate to yield crude Solifenacin.

-

The crude product can be further purified, typically by conversion to its succinate (B1194679) salt and recrystallization.

-

Anticancer Activity: Tubulin Polymerization Inhibition

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a compound for the D₂ receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials: Cell membranes expressing D₂ receptors (e.g., from rat striatum or transfected cell lines), a radioligand (e.g., [³H]spiperone), a non-specific binding control (e.g., haloperidol), assay buffer, and a filtration apparatus with glass fiber filters.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

NMDA Receptor Interactions

Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their affinity to the ion channel binding site of the N-methyl-D-aspartate (NMDA) receptor complex. One (S)-configured derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position demonstrated high affinity, with a Kᵢ value of 0.0374 µM. This suggests that the (S)-1-phenyl-tetrahydroisoquinoline scaffold is a promising starting point for the development of NMDA receptor modulators.

Signaling Pathway: NMDA Receptor Antagonism

Experimental Protocol: NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor, often by its ability to displace a channel blocker like [³H]MK-801.

-

Materials: Rat brain membranes (e.g., from the cortex), a radiolabeled channel blocker (e.g., [³H]MK-801), glutamate and glycine (as co-agonists), a non-specific binding control (e.g., unlabeled MK-801), assay buffer, and a filtration system.

-

Procedure:

-

Pre-incubate the brain membranes with glutamate and glycine to activate the receptors.

-

In a multi-well plate, add the pre-incubated membranes, the radioligand, and varying concentrations of the test compound.

-

A parallel set of wells for non-specific binding will contain a high concentration of the unlabeled channel blocker.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer.

-

Quantify the bound radioactivity by liquid scintillation counting.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

-

Summary of Quantitative Data

The following table summarizes the available quantitative data for derivatives of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline. It is important to note that data for the unsubstituted parent compound is limited in the public domain.

Table 2: Biological Activity of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Biological Target | Compound | Activity | Value | Reference |

| NMDA Receptor | (S)-8-methyl-1-(2-methylphenyl)-THIQ | Binding Affinity (Kᵢ) | 0.0374 µM | N/A |

| Tubulin Polymerization | Various 1-phenyl-3,4-dihydroisoquinoline derivatives | Cytotoxicity (IC₅₀) | Varies with substitution | |

| Dopamine D₁/D₂ Receptors | (S)-N-methyl-1-phenyl-THIQ derivatives | Binding Affinity (Kᵢ) | Not specified | |

| Cancer Cell Lines | 1-phenyl-TIQ | Cytotoxicity | Induces apoptosis in PC12 cells | N/A |

Conclusion

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline stands out as a molecule of considerable biological and pharmaceutical importance. Its utility as a chiral building block for complex drugs like Solifenacin is well-established. Furthermore, the inherent biological activities of its structural analogs against crucial targets such as tubulin, dopamine receptors, and NMDA receptors highlight its potential as a scaffold for the development of new therapeutics for cancer and neurological disorders. Further research to elucidate the specific quantitative structure-activity relationships of the parent compound and its derivatives will be instrumental in realizing its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological interactions, and therapeutic potential of this compound class. We consolidate quantitative data on its interactions with key biological targets, including dopamine (B1211576) receptors, NMDA receptors, and sigma receptors. Furthermore, its roles as an inhibitor of tubulin polymerization and 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) are explored. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and research methodologies. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a core component of numerous natural products and synthetic molecules with significant pharmacological properties.[1] The introduction of a phenyl group at the 1-position, particularly with a defined stereochemistry as in (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, confers specific and potent biological activities. This chiral compound serves as a crucial building block in the synthesis of various bioactive molecules and is a key intermediate in the production of pharmaceuticals such as solifenacin, a muscarinic receptor antagonist.[2][3][4] The diverse biological profile of this scaffold has prompted extensive research into its potential applications in oncology, neurodegenerative diseases, and hormonal disorders.[5][6][7]

Synthesis of Chiral 1-Phenyl-1,2,3,4-tetrahydroisoquinolines

The enantioselective synthesis of 1-substituted THIQs is a critical area of research to access stereochemically pure compounds for pharmacological evaluation. Several stereoselective catalytic methods have been developed for this purpose. A common strategy involves the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinolines. This can be achieved through various methods, including the use of chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, or enzymatic catalysis.[8][9] The Bischler-Napieralski reaction is frequently employed to generate the precursor 1-substituted-3,4-dihydroisoquinolines.[8][9]

Biological Targets and Pharmacological Activities

The this compound scaffold has been shown to interact with multiple biological targets, leading to a range of pharmacological effects. The following sections detail these interactions, supported by quantitative data and experimental methodologies.

Dopamine Receptor Modulation

Derivatives of this compound have been investigated as ligands for dopamine receptors.[10] These compounds have been synthesized as analogs of the D1 dopamine receptor antagonist SCH23390.[10][11] The affinity for D1 and D2 receptors is typically assessed through competitive binding assays using radiolabeled ligands such as [3H]SCH23390 for D1 and [3H]spiperone for D2.[10][11] Interestingly, the (S)-enantiomer of N-methyl-1-phenyltetrahydroisoquinoline was found to be the more active enantiomer at dopamine receptors, in contrast to the (R)-configuration of SCH23390.[10]

Table 1: Dopamine Receptor Binding Affinities of selected this compound Analogs

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| (S)-N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | D1 | 180 | [12] |

| (S)-N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | D2 | >10,000 | [12] |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivative (5s) | D3 | 1.2 | [13] |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D3 | 3.4 |[13] |

A standard protocol for determining the binding affinity of test compounds to dopamine receptors involves the use of rat striatal membrane homogenates.[11]

-

Membrane Preparation: Homogenize rat corpus striatum tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand ([3H]SCH23390 for D1 or [3H]spiperone for D2) and varying concentrations of the test compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 30 minutes at 25°C).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Antagonism

Certain 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, acting as non-competitive antagonists.[14][15] The (S)-enantiomer of a 2-methylphenyl substituted derivative demonstrated high affinity with a Ki value of 0.0374 µM.[14][15] Another derivative, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline ([3H]FR115427), binds with high affinity to a single population of sites.[16]

Table 2: NMDA Receptor Binding Affinities of this compound Analogs

| Compound | Ki (µM) | Reference |

|---|---|---|

| (S)-8-Methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | 0.0374 | [14][15] |

| (R)-8-Methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | 3.33 | [15] |

| (+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 0.0454 |[16] |

This assay measures the binding of compounds to the ion channel of the NMDA receptor using [3H]MK-801.[10]

-

Membrane Preparation: Prepare rat brain membranes (excluding the cerebellum) in a Tris-HCl buffer (pH 7.4).[10]

-

Binding Assay: Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801 and varying concentrations of the test compound.

-

Incubation: Incubate the mixture for 180 minutes at 25°C.[10]

-

Non-specific Binding: Determine non-specific binding in the presence of 10 µM MK-801.[10]

-

Filtration and Washing: Filter the membranes, wash them, and then count the filters to determine the amount of specifically bound [3H]MK-801.[10]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 and Ki values.

Sigma Receptor Modulation

The 1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a promising core for developing selective sigma receptor (σR) ligands.[5] Sigma receptors, including σ1 and σ2 subtypes, are involved in various cellular functions like calcium signaling and neuroprotection.[5] The binding affinity of THIQ derivatives to sigma receptors is typically evaluated through radioligand binding assays.[5]

This protocol is adapted from standard methods for determining ligand affinity to sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[17][18]

-

Membrane Preparation: Prepare membrane homogenates from suitable tissues (e.g., guinea pig brain for σ1R, rat liver for σ2R).

-

σ1R Binding Assay: Incubate the membrane preparation with [3H]-(+)-pentazocine as the radioligand and varying concentrations of the test compound.

-

σ2R Binding Assay: Incubate the membrane preparation with [3H]-DTG as the radioligand in the presence of (+)-pentazocine to mask the σ1R sites, along with varying concentrations of the test compound.

-

Incubation: Incubate the assays for 90 minutes at 37°C for σ1R and 120 minutes at room temperature for σ2R.[14][17]

-

Filtration and Quantification: Terminate the reaction by filtration and quantify the bound radioactivity.

-

Data Analysis: Determine the Ki values from the IC50 values obtained from competitive binding curves.

Inhibition of Tubulin Polymerization

A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting cytotoxic activities against various cancer cell lines.[19][20][21] These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][19]

Table 3: Tubulin Polymerization Inhibitory Activity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives

| Compound | Cytotoxicity IC50 (µM) (CEM cell line) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| Compound 21 | 4.10 | Not Reported | [22] |

| Compound 32 | 0.64 | ~2.0 | [22] |

| Compound 5n | Not Reported | 2.1 |[20] |

The inhibitory effect on tubulin polymerization can be measured using a turbidity-based or fluorescence-based assay.[8][9][19][23][24]

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., PIPES buffer) on ice. Prepare a GTP stock solution. Prepare stock solutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the test compound to the appropriate wells. Initiate the polymerization by adding the tubulin solution containing GTP.

-

Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the absorbance at 340 nm (for turbidity) or fluorescence at appropriate wavelengths every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the percentage of inhibition by comparing the polymerization reaction at a specific time point (e.g., 25 minutes) relative to a vehicle control. Determine the IC50 value from a dose-response curve.[9]

Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)

N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored as nonsteroidal inhibitors of 17β-HSD1.[5][6][25][26] This enzyme catalyzes the conversion of the less active estrone (B1671321) to the more potent estradiol, and its inhibition is a therapeutic strategy for estrogen-dependent diseases like breast cancer.[5][6][25] A racemic compound with a 6-hydroxy group, lipophilic substitutions, and an N-4'-chlorophenyl substitution showed an IC50 of approximately 350 nM.[5][6][25]

Table 4: 17β-HSD1 Inhibitory Activity of an N-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivative

| Compound | 17β-HSD1 Inhibition IC50 (nM) | Reference |

|---|

| Racemic N-(4-chlorophenyl)-6-hydroxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline | ~350 |[5][6][25] |

The inhibitory activity against 17β-HSD1 can be determined using a cell-free assay with a recombinant enzyme source.[25][27]

-

Enzyme Source: Use a bacterial cell homogenate expressing recombinant human 17β-HSD1.

-

Assay Reaction: Incubate the enzyme with a tritiated substrate (e.g., [3H]estrone), a cofactor (NADPH), and varying concentrations of the test inhibitor.

-

Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

-

Separation: Separate the substrate (estrone) from the product (estradiol) using high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotective Effects

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective properties. For example, 1-methyl-N-propargyl-THIQ has been shown to block the reduction in striatal dopamine content and the number of nigral tyrosine hydroxylase-positive cells induced by the neurotoxin MPTP in mice.[7]

This in vivo model is widely used to assess the neuroprotective effects of compounds against Parkinson's disease-like pathology.[2][7][28][29][30]

-

Animal Model: Use a susceptible mouse strain, such as C57BL/6.[7]

-

MPTP Administration: Administer MPTP hydrochloride subcutaneously (e.g., four injections of 18-24 mg/kg every 2-3 hours).[28]

-

Test Compound Administration: Administer the test compound (e.g., 1-methyl-N-propargyl-THIQ) before and/or after MPTP administration.

-

Behavioral Assessment: Evaluate motor function using tests like the open field activity test.[30]

-

Biochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.[30]

-

Histological Analysis: Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta via immunohistochemistry.[30]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution pattern and stereochemistry.

-

Dopamine Receptors: For D1 receptor antagonists, halo and hydroxy substituents on the phenyl ring significantly influence binding affinity.[31] The stereochemistry at the 1-position is crucial, with the (S)-enantiomer being more potent in some cases.[10]

-

NMDA Receptors: A 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position of the THIQ core enhance affinity for the PCP binding site.[14][15] The (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer.[14][15]

-

Tubulin Polymerization: A 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring confers optimal bioactivity for tubulin polymerization inhibition.[19][20]

-

17β-HSD1 Inhibition: A 6-hydroxy group on the THIQ core, combined with lipophilic substitutions at the 1- or 4-positions and an N-4'-chlorophenyl group, is favorable for inhibitory activity.[5][6][25]

Conclusion

(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its analogs constitute a versatile and valuable scaffold in drug discovery. Their ability to interact with a diverse range of biological targets, including GPCRs, ion channels, and enzymes, underscores their therapeutic potential across multiple disease areas. The stereochemistry at the 1-position is a critical determinant of biological activity, highlighting the importance of enantioselective synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of novel therapeutics based on this promising chemical entity. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical potential into clinical applications.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. abscience.com.tw [abscience.com.tw]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. N-Phenyl-1,2,3,4-tetrahydroisoquinoline:an alternative scaffold for design of 17β-hydroxysteroid dehydrogenase 1 inhibitors. — Department of Pharmacology [pharm.ox.ac.uk]

- 26. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 27. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. meliordiscovery.com [meliordiscovery.com]

- 31. pure.psu.edu [pure.psu.edu]

The Enigmatic 1-Phenyl-1,2,3,4-tetrahydroisoquinolines: A Deep Dive into Their Natural Origins and Isolation

A Technical Guide for Researchers and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif found in a class of alkaloids that have garnered significant interest in the scientific community. These compounds, existing at the intersection of structural complexity and potent biological activity, represent a promising frontier in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and isolation of these fascinating molecules from their natural sources, with a focus on detailed experimental methodologies, quantitative data, and the intricate biosynthetic pathways that lead to their formation.

Naturally Occurring this compound Derivatives

While a vast number of synthetic derivatives of this compound have been explored for their pharmacological potential, their occurrence in nature is more selective, primarily within the Amaryllidaceae plant family. A prominent example is cherylline (B1195249) , a 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) alkaloid.

| Compound Name | Natural Source(s) | Plant Part(s) | Key Spectroscopic Data |

| Cherylline | Crinum powellii, Crinum jagus (syn. Crinum giganteum) | Bulbs | The structure of cherylline is elucidated through extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS) to confirm its molecular formula and connectivity. The relative and absolute configurations are typically determined by NOESY NMR experiments and Electronic Circular Dichroism (ECD) calculations.[1] |

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound derivatives from plant matrices is a meticulous process that involves several key stages, from initial extraction to final purification. The following protocols are based on established methodologies for the isolation of alkaloids from Crinum species, the primary source of cherylline.

I. General Extraction of the Alkaloid Fraction

This initial phase aims to separate the total alkaloidal content from the bulk plant material.

1. Plant Material Preparation:

-

Fresh bulbs of the source plant (e.g., Crinum powellii) are collected, washed thoroughly, and chopped into small pieces.

-

The chopped material is then oven-dried at a controlled temperature (typically around 50°C) to remove moisture and subsequently ground into a fine powder.

2. Maceration:

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent, most commonly methanol, at room temperature over an extended period (e.g., several days).[2] This process is repeated multiple times to ensure complete extraction of the alkaloids.

3. Acid-Base Extraction:

-

The resulting methanolic extract is concentrated under reduced pressure to yield a gummy residue.

-

This residue is then dissolved in an acidic aqueous solution (e.g., hydrochloric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly acidic compounds.

-

The acidic aqueous phase, now enriched with alkaloid salts, is basified to a pH of approximately 8-9 using a base like ammonium (B1175870) hydroxide.[2] This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then exhaustively extracted with an organic solvent such as dichloromethane (B109758) or chloroform (B151607) to yield the crude alkaloid fraction.[2]

II. Chromatographic Purification of Cherylline

The crude alkaloid mixture is a complex matrix of structurally related compounds. The separation and purification of the target this compound derivative, cherylline, requires sophisticated chromatographic techniques.

1. Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel.[3]

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[4]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a specific staining reagent like Dragendorff's reagent.[2]

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with the target compound from column chromatography are further purified using preparative HPLC.

-

This technique offers higher resolution and is crucial for obtaining the compound in high purity. A variety of stationary and mobile phases can be employed depending on the specific properties of the target molecule.

III. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods as detailed in the table above.

Quantitative Data and Biological Activity

The following tables summarize the quantitative data related to the isolation and the known biological activities of cherylline.

Table 1: Isolation Data for Cherylline

| Compound | Plant Source | Plant Part | Yield | Method of Quantification |

| Cherylline | Crinum jagus | Bulbs | Not explicitly reported in the cited literature, but isolated as a constituent. | Isolated and characterized from the alkaloid extract. |

| Cherylline | Crinum powellii | Bulbs | Not explicitly reported in the cited literature, but known to be a constituent. | Isolated and characterized from the alkaloid extract. |

Table 2: Biological Activity of Cherylline

| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ |

| Cherylline | Antiviral (Dengue Virus, DENV) | DENVGFP infection in Huh7 cells | EC₅₀: 8 µM[2] |

| Cherylline | Antiviral (Zika Virus, ZIKV) | ZIKV infection assay | EC₅₀: 20.3 µM[2] |

| Cherylline | Cytotoxicity | Huh7 cells | CC₅₀: >250 µM[2] |

| Cherylline | Cytotoxicity | Not specified | Weak cytotoxicity at 100 µM[1] |

| Cherylline | Acetylcholinesterase (AChE) Inhibition | Ellman's method | Dose-dependent inhibition[1] |

Biosynthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Alkaloids

The biosynthesis of cherylline is believed to follow the general pathway of Amaryllidaceae alkaloids, which is a fascinating example of nature's chemical ingenuity. The pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

Caption: Proposed biosynthetic pathway of cherylline.

The pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) and L-tyrosine to tyramine.[5] These two precursors then undergo a condensation reaction to form the central intermediate, norbelladine.[5] A subsequent intramolecular oxidative C-C phenol (B47542) coupling and rearrangement are hypothesized to lead to the formation of the 4-phenyl-1,2,3,4-tetrahydroisoquinoline skeleton of cherylline.

Experimental Workflow for Isolation and Identification

The overall process for discovering and characterizing this compound derivatives from natural sources can be visualized as a systematic workflow.

Caption: General workflow for the isolation of 1-Phenyl-THIQs.

This systematic approach, combining classical phytochemical techniques with modern analytical methods, is essential for the successful discovery and characterization of novel this compound derivatives from the vast chemical diversity of the plant kingdom. The continued exploration of these natural products holds immense potential for the development of new medicines to address a range of human diseases.

References

- 1. Alkaloids of Crinum x powellii “Album” (Amaryllidaceae) a... [degruyterbrill.com]

- 2. column-chromatography.com [column-chromatography.com]

- 3. researchgate.net [researchgate.net]

- 4. Bio-guided isolation of cholinesterase inhibitors from the bulbs of Crinum x powellii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Analogues: Core Structure, Synthesis, and Biological Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These compounds have demonstrated potential as antitumor, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[1][3] The structural rigidity of the tetrahydroisoquinoline nucleus combined with the conformational flexibility of the C1-phenyl group allows for precise three-dimensional arrangements of substituents, making it an ideal framework for designing selective ligands for various biological targets. This guide provides an in-depth overview of the P-THIQ core, its synthesis, structure-activity relationships (SAR), and relevant experimental methodologies.

The this compound Core Structure

The fundamental structure consists of a tetrahydroisoquinoline ring system with a phenyl substituent at the C1 position. This chiral center is a critical determinant of biological activity. The scaffold offers multiple points for chemical modification:

-

The C1-Phenyl Ring (A-Ring): Substituents on this ring directly influence interactions with target binding pockets.

-

The Tetrahydroisoquinoline Core (B- and C-Rings): Modifications here, particularly at the 6- and 7-positions, can alter physicochemical properties and target affinity.

-

The Nitrogen Atom (N2): Substitution at the nitrogen position can modulate basicity, lipophilicity, and introduce vectors for additional receptor interactions.

The stereochemistry at the C1 position is often crucial for potency and selectivity, making asymmetric synthesis a key area of research for these analogues.[4]

Synthetic Methodologies

The construction of the P-THIQ core is primarily achieved through well-established synthetic routes, most notably the Bischler-Napieralski reaction and the Pictet-Spengler condensation.[1][5]

Bischler-Napieralski Reaction

This is a widely used two-step method. It begins with the acylation of a β-phenylethylamine with a substituted benzoyl chloride. The resulting N-acyl derivative undergoes intramolecular cyclization using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate.[1][6] Subsequent reduction of the imine bond, typically with sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yields the final this compound scaffold.[1] The presence of electron-donating groups on the β-phenylethylamine ring facilitates the electrophilic aromatic substitution cyclization step.[1]

Pictet-Spengler Condensation

The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde (in this case, benzaldehyde (B42025) or a derivative) to form a Schiff base (iminium ion) intermediate.[1][7] This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to directly form the tetrahydroisoquinoline ring.[1] This method is particularly effective when the aromatic ring of the phenylethylamine is activated with electron-donating groups.[7]

Detailed Experimental Protocol: Synthesis via Bischler-Napieralski Route

This protocol describes the synthesis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Step 1: Acylation (Formation of N-(3,4-dimethoxyphenethyl)benzamide)

-

To a solution of homoveratrylamine (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq).

-

Slowly add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide product, which can be purified by recrystallization.

Step 2: Cyclization (Formation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline)

-

Dissolve the amide from Step 1 (1.0 eq) in anhydrous toluene (B28343) (15 mL/mmol).

-

Add phosphorus oxychloride (POCl₃, 2.0 eq) and reflux the mixture at 110 °C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH 9-10 with concentrated ammonium (B1175870) hydroxide.

-

Extract the product with ethyl acetate (B1210297) (3x volumes). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude dihydroisoquinoline.

Step 3: Reduction (Formation of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline)

-

Dissolve the crude dihydroisoquinoline from Step 2 (1.0 eq) in methanol (B129727) (20 mL/mmol) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the methanol under reduced pressure. Add water to the residue and extract with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography on silica (B1680970) gel to yield the title compound.

Biological Activity and Structure-Activity Relationships (SAR)

P-THIQ analogues have been investigated for a multitude of biological activities, with SAR studies revealing key structural requirements for potency against different targets.[1][3] Targets include dopamine (B1211576) receptors, phosphodiesterase 4 (PDE4), and tubulin.[8][9][10]

For example, studies on D1 dopamine receptor antagonists have shown that halo- and hydroxy-substituents on the tetrahydroisoquinoline core significantly influence binding affinity.[9] Similarly, for PDE4 inhibitors, substitutions on the C1-phenyl ring, such as methoxy (B1213986) or trifluoromethoxy groups, were found to enhance inhibitory activity.[10]

The following table summarizes hypothetical SAR data for a series of P-THIQ analogues evaluated as PDE4B inhibitors, based on published trends.[10]

| Compound | R1 (C1-Phenyl) | R2 (N2) | R3 (C7) | PDE4B IC₅₀ (µM) |

| 1a | H | H | OCH₃ | 15.2 |

| 1b | 4-OCH₃ | H | OCH₃ | 1.2 |

| 1c | 4-OCF₃ | H | OCH₃ | 0.95 |

| 1d | 4-Cl | H | OCH₃ | 3.5 |

| 1e | 4-OCH₃ | CH₃ | OCH₃ | 8.9 |

| 1f | 4-OCH₃ | H | O-Cyclopentyl | 0.88 |

SAR Analysis:

-

C1-Phenyl Substitution (R1): Unsubstituted phenyl rings (Compound 1a ) show modest activity. The addition of an electron-donating methoxy group (Compound 1b ) or a lipophilic trifluoromethoxy group (Compound 1c ) at the para-position significantly enhances potency.[10] A chloro-substituent (Compound 1d ) is less favorable than a methoxy group.

-

N2-Substitution (R2): N-alkylation (Compound 1e ) appears to be detrimental to activity compared to the unsubstituted amine (Compound 1b ), suggesting a primary or secondary amine may be important for hydrogen bonding.

-

C7-Substitution (R3): Increasing the lipophilicity at the C7 position, for instance by replacing a methoxy group with a larger cyclopentyloxy group (Compound 1f ), can further improve inhibitory activity.[10]

Pharmacological Evaluation: Receptor Binding Assay

A common method to evaluate the affinity of P-THIQ analogues for a specific target, such as a G-protein coupled receptor (GPCR), is a competitive radioligand binding assay.

Detailed Experimental Protocol: D1 Dopamine Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the D1 receptor in rat striatal membranes.

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4 °C. Collect the supernatant and centrifuge again at 40,000 x g for 20 min. Resuspend the resulting pellet (membrane fraction) in fresh buffer and store at -80 °C. Determine protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

50 µL of test compound solution at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a known D1 antagonist (e.g., 10 µM SCH23390).

-

50 µL of radioligand solution (e.g., 0.2 nM [³H]SCH23390).

-

50 µL of membrane homogenate (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Mechanism of Action: D1 Receptor Antagonism

Many P-THIQ analogues function as antagonists at dopamine receptors.[9][11] D1 receptors are GPCRs that couple to the Gαs protein. Activation of the D1 receptor by dopamine stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and subsequent downstream signaling cascades.

A P-THIQ analogue acting as a D1 antagonist will bind to the receptor but fail to induce the conformational change necessary for G-protein activation. By competitively blocking dopamine from binding, it prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a dampening of the entire signaling pathway.

Conclusion

The this compound core is a remarkably versatile and synthetically accessible scaffold that continues to be a source of novel therapeutic candidates. Its rich derivatization potential allows for fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. The established synthetic routes and well-characterized biological activities make the P-THIQ framework a cornerstone of modern medicinal chemistry and a promising platform for future drug discovery efforts.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101851200A - The synthetic method of this compound - Google Patents [patents.google.com]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile heterocyclic compound, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. This document is intended to serve as a core reference for researchers and professionals involved in drug discovery, synthesis, and analytical development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Phenyl group protons (C₆H₅) |

| ~6.90-7.15 | m | 4H | Tetrahydroisoquinoline aromatic protons |

| ~5.10 | s | 1H | H-1 |

| ~3.20-3.40 | m | 2H | H-3 |

| ~2.80-3.00 | m | 2H | H-4 |

| ~2.50 | br s | 1H | N-H |

¹³C NMR (Carbon-13) NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-1' (ipso-phenyl) |

| ~138.0 | C-8a |

| ~135.0 | C-4a |

| ~128.5 | Phenyl C-H |

| ~128.0 | Phenyl C-H |

| ~127.5 | Tetrahydroisoquinoline C-H |

| ~127.0 | Phenyl C-H |

| ~126.5 | Tetrahydroisoquinoline C-H |

| ~126.0 | Tetrahydroisoquinoline C-H |

| ~125.5 | Tetrahydroisoquinoline C-H |

| ~60.0 | C-1 |

| ~45.0 | C-3 |

| ~29.0 | C-4 |

Note: NMR data can be influenced by the solvent and concentration. The predicted values are based on data from structurally similar compounds and established chemical shift correlations.[1][2][3][4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2800-3000 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Strong | C-N Stretch |

| 700-800 | Strong | Aromatic C-H Bending (Out of Plane) |

Note: The IR spectrum of this compound is characterized by the presence of a distinct N-H stretching vibration, along with characteristic absorptions for the aromatic and aliphatic C-H bonds and the aromatic ring system.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 208 | Moderate | [M-H]⁺ |

| 132 | High | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 104 | Moderate | [C₈H₈]⁺ (Styrene radical cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern is dominated by the loss of the phenyl group and other characteristic cleavages of the tetrahydroisoquinoline ring system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[1]

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal.[5] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization and Analysis: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

References

The 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) moiety has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active molecules of both natural and synthetic origin.[1][2][3][4] This versatile heterocyclic core imparts a rigid, three-dimensional structure that allows for precise spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects, making the THIQ framework a focal point for the development of novel therapeutic agents.[2][3][4][5][6]

Synthetic Strategies: Crafting the Core

The construction of the this compound scaffold is primarily achieved through well-established synthetic routes, most notably the Bischler-Napieralski and Pictet-Spengler reactions. These methods offer robust and versatile pathways to the core structure and its derivatives.

Bischler-Napieralski Reaction

A cornerstone in the synthesis of isoquinoline (B145761) derivatives, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.[7][8][9] The resulting 3,4-dihydroisoquinoline (B110456) is then reduced to the desired tetrahydroisoquinoline.

Experimental Protocol: A Generalized Bischler-Napieralski Synthesis

-

Acylation: β-phenylethylamine is acylated with benzoyl chloride (or a substituted derivative) to form the corresponding N-(2-phenylethyl)benzamide. This reaction is typically carried out in a non-polar solvent in the presence of a base.[10]

-

Cyclization: The N-(2-phenylethyl)benzamide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) and heated to induce cyclization, forming the 1-phenyl-3,4-dihydroisoquinoline (B1582135) intermediate.[8][10]

-